N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O2S2/c18-12-6-4-10(5-7-12)8-14-16(23)21(17(24)25-14)20-15(22)11-2-1-3-13(19)9-11/h1-9H,(H,20,22)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPOBGVBCBVMFQ-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide typically involves a multi-step process:
Thiazolidine ring formation: Reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form the 5-[(4-bromophenyl)methylidene]thiazolidin-2-imine.
Oxidation: Oxidizing the thiazolidin-2-imine to obtain 4-oxo-2-sulfanylidene-1,3-thiazolidine.
Amidation: Reacting the thiazolidine intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to obtain the final compound.
Industrial Production Methods
Industrial production may leverage continuous-flow techniques for scalability and process control. Optimized reaction conditions, such as temperature control and catalytic efficiency, are crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidinone ring can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group within the thiazolidinone ring.
Substitution: The aromatic rings allow for electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nitrating agents, and sulfonation reagents.
Major Products
Oxidation products: Sulfoxides and sulfones
Reduction products: Reduced thiazolidinone derivatives
Substitution products: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its potential as a building block in the synthesis of more complex molecules.
Biology
Biological studies investigate its antimicrobial and antifungal properties, given its structural similarity to bioactive thiazolidinones.
Medicine
In medicinal chemistry, researchers explore its potential as an anticancer agent, given its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Industry
Industrial applications could include its use as a precursor in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme inhibition: It may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Pathway modulation: By interfering with specific biochemical pathways, it can induce apoptosis in cancer cells or inhibit microbial growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The rhodanine scaffold is a common feature among structurally related compounds, but substituents on the benzylidene ring and the N-acyl group significantly influence physicochemical and biological properties. Key analogs include:
Comparative Analysis of Physicochemical Properties
Insights :
- The target compound’s lower polar surface area (vs. ) suggests improved bioavailability, while its moderate LogP balances solubility and membrane penetration .
Biological Activity
N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thiazolidine ring, which is known for its biological significance, particularly in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effective antibacterial activity against various strains of bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 16 - 32 |
| Staphylococcus epidermidis | 16 - 32 |
| Bacillus subtilis | Not effective |
Antitumor Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicated that thiazolidine derivatives can inhibit tumor cell proliferation. For example, compounds with similar structures were tested on human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer), showing IC50 values between 7.0 to 20.3 µM . This suggests a promising avenue for cancer treatment.
Enzyme Inhibition
Thiazolidine derivatives have been noted for their ability to inhibit various enzymes. A study highlighted their inhibitory effects on serine proteases relevant to viral infections, including the NS2B-NS3 protease of the Dengue virus and thrombin from bovine plasma . Such inhibition could lead to potential antiviral therapies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Anticancer Mechanism : It likely induces apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival.
- Enzyme Inhibition : The thiazolidine ring structure facilitates binding to active sites of enzymes, thereby inhibiting their activity.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazolidine derivatives, including this compound. The study focused on their potential as antitumor agents, demonstrating significant antiproliferative effects across multiple cancer cell lines .
Q & A
Q. Basic
- 1H/13C NMR : Assigns protons (e.g., exo-methylene proton at δ 7.8–8.1 ppm) and carbons (e.g., thiazolidinone C=O at ~170 ppm) .
- IR Spectroscopy : Confirms functional groups (C=O stretch at 1680–1720 cm⁻¹, C-S at 640–680 cm⁻¹) .
- HPLC : Purity assessment using a C18 column (UV detection at 254 nm; retention time ~12.3 min for >95% purity) .
How do structural modifications at the benzylidene or benzamide positions affect biological activity?
Advanced
Structure-Activity Relationship (SAR) Trends :
| Substituent Position | Modification | Biological Activity Change | Reference |
|---|---|---|---|
| 4-Bromophenyl | Replacement with -Cl | ↑ Cytotoxicity (30%) | |
| Benzamide (3-Cl) | -OCH3 substitution | ↓ Solubility, ↑ IC50 | |
| Methodological Insight : |
- Use QSAR models to predict electronic effects (Hammett σ values) of substituents on kinase inhibition .
What experimental strategies address discrepancies in reported IC50 values across enzymatic assays?
Q. Advanced
| Factor | Impact on IC50 | Mitigation Strategy |
|---|---|---|
| ATP concentration | ↑ 10 mM → ↓ potency | Standardize at 1 mM ATP |
| Enzyme lot variation | ±15% activity | Use internal controls (e.g., staurosporine) |
| Validation : |
- Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Which computational approaches model binding interactions with kinase targets like EGFR?
Q. Advanced
- Molecular Docking : AutoDock Vina predicts binding poses (e.g., hydrogen bonding with Thr766 and Met769) .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess complex stability (RMSD < 2.0 Å indicates robust binding) .
- QSAR : Models incorporating logP and polar surface area correlate with IC50 (R² = 0.89 for analogs) .
What are the documented chemical degradation pathways under accelerated stability conditions?
Q. Advanced
| Condition | Degradation Pathway | Characterization Method |
|---|---|---|
| Oxidative (0.3% H₂O₂) | Sulfanylidene → Sulfone | LC-HRMS (m/z 512.3) |
| Alkaline (pH 10) | Thiazolidinone ring cleavage | 1H NMR (loss of δ 7.8 ppm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
